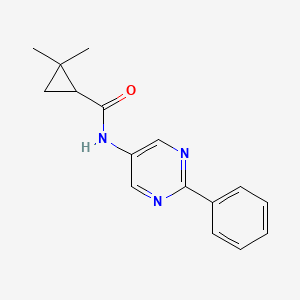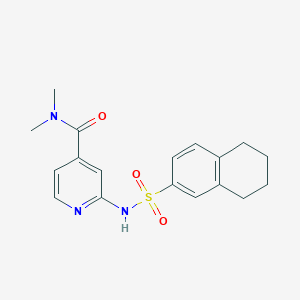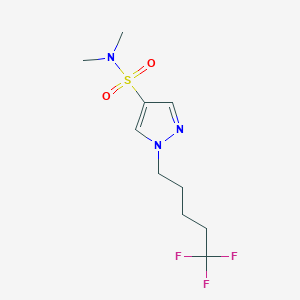![molecular formula C7H6F3N5S B7150982 2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7150982.png)
2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that features both a tetrazole and a thiazole ring in its structure. The presence of these rings makes it an interesting subject of study due to the unique chemical and biological properties associated with these moieties. Tetrazoles are known for their stability and biological activity, while thiazoles are recognized for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole typically involves the formation of the tetrazole and thiazole rings separately, followed by their coupling. One common method for synthesizing tetrazoles is the [2+3] cycloaddition of nitriles with azides, often facilitated by Lewis acids or amine salts . The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiazole ring and have similar biological activities, such as antimicrobial and anticancer properties.
Tetrazole Derivatives: Compounds like 5-substituted-1H-tetrazoles have similar stability and biological activities.
Uniqueness
What sets 2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole apart is the combination of the tetrazole and thiazole rings, which imparts unique chemical and biological properties. This dual functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(5-methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5S/c1-4-12-13-14-15(4)2-6-11-5(3-16-6)7(8,9)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLZZJWECUMEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=NC(=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7150900.png)
![(2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7150902.png)


![N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-2-oxo-3H-1,3-benzoxazole-7-carboxamide](/img/structure/B7150920.png)

![(5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7150957.png)
![2-(4-chlorophenyl)-6-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B7150961.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B7150967.png)
![N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7150971.png)
![1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione](/img/structure/B7150977.png)

![2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B7150994.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7151005.png)
